molecular formula C17H23FN2OS2 B6102940 4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone

4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone

Cat. No. B6102940
M. Wt: 354.5 g/mol
InChI Key: FCAFUMNHFDJFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone, also known as DTFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTFA belongs to the class of pyrrolidinone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific cellular targets. This compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in various cellular processes. It has also been found to modulate the expression of certain genes that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase. This compound has also been found to modulate the expression of certain genes, such as p53 and NF-κB. In addition, this compound has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound has also been found to be effective at low concentrations, which makes it a cost-effective option for research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone. One area of interest is the development of novel derivatives of this compound with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of this compound in vivo, which will be important for its clinical development. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully explore its biological activity and potential clinical applications.

Synthesis Methods

4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone can be synthesized by the reaction of 4-(1,4-dithiepan-6-ylamino)-2-bromo-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone with sodium sulfide in the presence of palladium catalyst. The reaction takes place under mild conditions and yields this compound in high purity.

Scientific Research Applications

4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been found to be effective against several viral infections, including influenza virus and herpes simplex virus.

properties

IUPAC Name

4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2OS2/c18-14-3-1-13(2-4-14)5-6-20-10-15(9-17(20)21)19-16-11-22-7-8-23-12-16/h1-4,15-16,19H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAFUMNHFDJFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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